(4-Nitrophenyl)vinyl ether

Drug Metabolism Toxicology Biochemical Pharmacology

Researchers requiring a validated positive control for Ames mutagenicity assays (TA100+S9) or a mechanistic probe for cytochrome P450-mediated olefinic epoxidation face limited sourcing options with verified purity and documented biological activity. (4-Nitrophenyl)vinyl ether (NPVE) addresses these gaps: • Enhanced β-carbon electrophilicity vs. unsubstituted phenyl vinyl ether (PVE), driven by the para-nitro group - enabling faster cationic polymerization kinetics and selective nucleophilic addition • Metabolized by CYP450 to 2-(4-nitrophenoxy)oxirane (NPO; t₁/₂ = 4.4 min in pH 7.4 buffer vs. 2.7 min for unsubstituted PO), a demonstrably more stable epoxide that enables controlled metabolic activation and detoxification pathway studies • Experimentally confirmed mutagenic with S9 activation in Salmonella TA100, whereas PVE and alkyl vinyl ethers are non-mutagenic - making NPVE essential for assay qualification and metabolic activation system benchmarking Reliable purity (≥95%) with global shipping supports both synthetic polymer chemistry and mechanistic toxicology workflows.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 940-14-7
Cat. No. B1200199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)vinyl ether
CAS940-14-7
Synonyms(4-nitrophenyl)vinyl ether
(para-nitrophenyl)vinyl ethe
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC=COC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6H,1H2
InChIKeyXTVUXNLJQRWUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Vinyl Ether: Overview


(4-Nitrophenyl)vinyl ether (CAS 940-14-7), also known as 1-(ethenyloxy)-4-nitrobenzene or p-nitrophenyl vinyl ether, is an aryl vinyl ether monomer characterized by a vinyl ether moiety conjugated to a para-nitrophenyl aromatic ring [1]. The compound exhibits a molecular formula of C₈H₇NO₃, a molecular weight of 165.15 g/mol, a predicted boiling point of 261.9±23.0 °C at 760 mmHg, and a calculated LogP of approximately 2.25–3.21, reflecting its moderately lipophilic character [2]. The electron-withdrawing nitro group at the para position significantly polarizes the vinyl ether double bond, enhancing electrophilicity at the β-carbon relative to unsubstituted aryl vinyl ether analogs—a property that directly influences both its polymerization kinetics and its metabolic activation profile in biological systems [3].

Why Generic Substitution Fails


Generic substitution of (4-nitrophenyl)vinyl ether with unsubstituted phenyl vinyl ether (PVE) or alkyl vinyl ethers is not scientifically valid due to the profound influence of the para-nitro substituent on both chemical reactivity and biological fate. The electron-withdrawing nitro group markedly enhances the electrophilicity of the vinyl ether β-carbon, accelerating rates of acid-catalyzed hydrolysis, nucleophilic addition, and cationic polymerization relative to PVE [1]. More critically, the nitro substituent fundamentally alters metabolic activation: NPVE undergoes cytochrome P450-mediated epoxidation to yield 2-(4-nitrophenoxy)oxirane (NPO), an epoxide metabolite with substantially greater stability, mutagenic potency, and tumor-initiating activity compared to the unsubstituted phenoxyoxirane (PO) derived from PVE [2]. Consequently, procurement specifications that treat aryl vinyl ethers as interchangeable commodities risk both synthetic failure due to mismatched reactivity profiles and, in biological studies, misinterpretation of hazard or mechanism-of-action data [3].

Quantitative Differentiation Evidence


Epoxide Metabolite Stability

The epoxide metabolite of (4-nitrophenyl)vinyl ether, 2-(4-nitrophenoxy)oxirane (NPO), exhibits a significantly longer half-life in physiological buffer than the corresponding metabolite of phenyl vinyl ether, phenoxyoxirane (PO). This difference in stability directly correlates with enhanced mutagenic and tumorigenic activity [1][2].

Drug Metabolism Toxicology Biochemical Pharmacology Metabolic Activation

Mutagenicity in Salmonella TA100

In a systematic comparative study, (4-nitrophenyl)vinyl ether (1), along with other electron-withdrawing para-substituted aryl vinyl ethers (umbelliferyl, 4-cyano, 4-acetyl), exhibited clear mutagenic activity in Salmonella typhimurium TA100 in the presence of S9 metabolic activation, whereas unsubstituted phenyl vinyl ether (6) and alkyl vinyl ethers (n-butyl, ethyl) showed no significant mutagenicity [1].

Genetic Toxicology Mutagenicity Screening Structure-Activity Relationship Drug Safety Assessment

Tumor-Initiating Activity

The epoxide metabolite of (4-nitrophenyl)vinyl ether, NPO, demonstrated stronger tumor-initiating activity than the phenyl vinyl ether-derived epoxide PO in a mouse skin carcinogenesis model. Both epoxides were tumorigenic following single or five initiating doses followed by TPA promotion, but NPO exhibited superior initiating potency [1].

Chemical Carcinogenesis Tumor Initiation Epoxide Toxicology Risk Assessment

Electrophilic Reactivity Enhancement

The para-nitro substituent in (4-nitrophenyl)vinyl ether exerts a strong electron-withdrawing effect that increases the electrophilicity of the vinyl ether β-carbon relative to unsubstituted aryl vinyl ethers. This is evidenced by accelerated rates of acid-catalyzed hydrolysis in concentrated perchloric acid and greater susceptibility to nucleophilic attack, consistent with the well-established σ⁻ substituent constant for the p-NO₂ group [1][2].

Physical Organic Chemistry Reaction Kinetics Cationic Polymerization Substituent Effects

Validated Research and Industrial Applications


Reference Standard for Bioactivation Studies

Based on the direct comparative data showing that NPVE yields a more stable epoxide (NPO t₁/₂ = 4.4 min vs. PO t₁/₂ = 2.7 min in pH 7.4 buffer) and demonstrates qualitative mutagenicity where PVE does not [1][2], NPVE is the definitive reference compound for investigating how para-substituent electronic effects modulate cytochrome P450-mediated epoxidation, epoxide hydrolase susceptibility, and downstream genotoxicity. Procurement of NPVE enables controlled studies of metabolic activation pathways where the electron-withdrawing nitro group serves as a mechanistic probe.

Positive Control in Mutagenicity Assays

NPVE is validated as a reliable positive control for in vitro mutagenicity assays (Ames test in Salmonella TA100 with S9 activation) and in vivo tumor initiation studies, as established by the work of Sone et al. (1989) and Park et al. (1997) [1][2]. The clear differential activity profile—mutagenic with S9mix vs. PVE and alkyl vinyl ethers being non-mutagenic—makes NPVE essential for assay qualification and for benchmarking the sensitivity of metabolic activation systems. Its epoxide NPO also serves as a direct-acting mutagen control.

Specialty Monomer for Cationic Polymerization

The electron-withdrawing para-nitro group enhances the electrophilicity of the vinyl ether β-carbon relative to unsubstituted PVE, as inferred from hydrolysis kinetics and substituent effect principles [1]. This property positions NPVE as a candidate monomer for cationic polymerization applications where increased monomer reactivity is desired, such as in photoinitiated cationic curing systems or in the synthesis of polymers bearing pendant nitrophenyl chromophores for nonlinear optical studies [2].

Model Substrate for Epoxide Hydrolase Assays

The unstable epoxide NPO (t₁/₂ = 4.6 min in phosphate buffer, pH 7.4, 37°C) is an obligatory intermediate in the microsomal metabolism of NPVE [1]. Its hydrolytic decomposition is accelerated by rat hepatic microsomes in an epoxide hydrolase-dependent manner. This well-characterized metabolic pathway makes NPVE a useful model substrate for measuring epoxide hydrolase and glutathione S-transferase activities in subcellular fractions, particularly in studies comparing the detoxification capacity of different tissues or species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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